molecular formula C9H8ClF4NO2 B12843052 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride

Cat. No.: B12843052
M. Wt: 273.61 g/mol
InChI Key: MATQZHZJHXFUBG-UHFFFAOYSA-N
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Description

These substituents enhance lipophilicity and metabolic stability, making such compounds valuable in drug discovery .

The compound’s hydrochloride salt form improves solubility and crystallinity, facilitating handling in synthetic workflows. Its synthesis likely involves halogenation, nucleophilic substitution, or coupling reactions, as seen in analogous fluorinated phenyl derivatives (e.g., 3-fluorophenyl isocyanate in ) .

Properties

Molecular Formula

C9H8ClF4NO2

Molecular Weight

273.61 g/mol

IUPAC Name

2-amino-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F4NO2.ClH/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13;/h1-3H,4,14H2;1H

InChI Key

MATQZHZJHXFUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)F)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a suitable phenacylamine precursor, followed by the introduction of the trifluoromethoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenacylamine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride and related compounds:

Compound Name Molecular Formula Substituents Purity Applications Key References
3-Fluoro-4-(trifluoromethoxy)phenacylamine HCl Not explicitly given 3-F, 4-OCF₃, phenacylamine backbone ≥95%* Pharmaceutical intermediates
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine HCl (QD-1247) C₉H₈F₄NO·HCl 3-F, 4-OCH₂CF₃, benzylamine backbone 95% Agrochemical research
3-Fluoro Deschloroketamine HCl C₁₃H₁₆FNO·HCl 3-F-phenyl, cyclohexanone, methylamine ≥98% Neuroscience research (NMDA receptor)
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl C₁₂H₁₆FN₂O₂·HCl 3-F, 4-OCH₃, propanamide backbone High purity Drug development (CNS targets)
C-cyclopropyl-C-(3-fluoro-4-trifluoromethoxyphenyl)-methylamine HCl C₁₁H₁₂F₄NO·HCl 3-F, 4-OCF₃, cyclopropyl-methylamine Not specified Kinase inhibitor intermediates

*Assumed purity based on analogous compounds in and .

Key Comparison Points

Substituent Effects :

  • The trifluoromethoxy group (-OCF₃) in 3-Fluoro-4-(trifluoromethoxy)phenacylamine HCl offers greater electron-withdrawing effects and metabolic resistance compared to -OCH₂CF₃ (QD-1247) or -OCH₃ (), enhancing its stability in biological systems .
  • Fluorine at the 3-position improves binding affinity to hydrophobic pockets in target proteins, a feature shared with 3-Fluoro Deschloroketamine () .

Backbone Diversity: The phenacylamine backbone (if analogous to "phenacyl") introduces a ketone group adjacent to the aromatic ring, differing from benzylamine (QD-1247) or cyclohexanone (3-Fluoro Deschloroketamine). This ketone may influence redox properties or serve as a synthetic handle for further derivatization .

Pharmacological Potential: Unlike 3-Fluoro Deschloroketamine, which targets NMDA receptors, the trifluoromethoxy-substituted compound is more likely to be explored in kinase inhibition or G-protein-coupled receptor (GPCR) modulation, as seen in cyclopropyl-methylamine derivatives () .

Synthetic Accessibility :

  • Synthesis routes for trifluoromethoxy-substituted compounds often require specialized reagents (e.g., trifluoromethylation agents), as demonstrated in the preparation of HA-1413 (3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline, ) . This contrasts with simpler methoxy or ethoxy derivatives () .

Biological Activity

3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological activity, synthesis methods, and potential applications.

Molecular Formula: C10H8ClF3N2O2
Molecular Weight: 284.63 g/mol
IUPAC Name: 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride

Synthesis Methods

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride typically involves multi-step organic reactions, which may include:

  • Fluorination: Introduction of fluorine atoms at specific positions on the phenyl ring.
  • Trifluoromethoxylation: Addition of a trifluoromethoxy group, enhancing the compound's lipophilicity and biological activity.
  • Formation of Hydrochloride Salt: To enhance solubility and stability, the final product is often converted into its hydrochloride salt form.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures, particularly against resistant strains of bacteria:

  • Inhibition of Staphylococcus aureus: Compounds with trifluoromethyl substitutions have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL .
  • Mechanism of Action: The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis, although specific pathways for 3-Fluoro-4-(trifluoromethoxy)phenacylamine remain to be elucidated.
CompoundMIC (µg/mL)Activity
3-Fluoro-4-(trifluoromethoxy)phenacylamineTBDAntimicrobial
5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062Excellent against MRSA

Anticancer Activity

Research into related compounds suggests potential anticancer properties, particularly:

  • Cytotoxicity Studies: Compounds similar to 3-Fluoro-4-(trifluoromethoxy)phenacylamine have demonstrated selective cytotoxicity against various tumor cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Case Studies

  • Study on Fluoro and Trifluoromethyl Derivatives:
    • A series of fluoro and trifluoromethyl-substituted compounds were synthesized and tested for their antimicrobial properties. The study revealed that certain derivatives exhibited enhanced activity against resistant bacterial strains, suggesting that structural modifications significantly impact biological efficacy .
  • Comparative Analysis:
    • In a comparative study involving various substituted phenacylamines, it was observed that those with trifluoromethoxy groups displayed improved solubility and bioavailability, leading to better therapeutic outcomes in preclinical models.

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